molecular formula C16H14N2O3S2 B2836191 N-(benzo[d]thiazol-6-yl)-4-(ethylsulfonyl)benzamide CAS No. 899988-70-6

N-(benzo[d]thiazol-6-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2836191
CAS No.: 899988-70-6
M. Wt: 346.42
InChI Key: WGLQRUMMWNSQDV-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-6-yl)benzamide” is a chemical compound with the molecular formula C14H10N2OS . It’s also known as Benzamide, N-6-benzothiazolyl- .


Synthesis Analysis

The synthesis of similar compounds, such as “N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide”, has been reported . These compounds were synthesized through reactions with Ru(PPh 3) 3 ClH(CO) and Ru(PPh 3) 3 (CO) 2 H 2 precursors .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied . The Ru(II) complexes were characterized by NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography .


Chemical Reactions Analysis

The Ru(II) complexes displayed moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones . The catalytic activities of the Ru(II) complexes were dependent on both the carboxamidate and auxiliary ligands .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has extended the derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems by synthesizing arylsulfonamides and benzamides with notable antimicrobial and antifungal properties. These compounds have been shown to possess sensitivity towards both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Specifically, compound 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl] carbomoyl} methyl) sulfanyl] -1,3,4-thiadiazol-2-yl} benzamide demonstrated high antimicrobial activity, highlighting its potential for further studies (Sych et al., 2019).

Carbonic Anhydrase Inhibition

Novel metal complexes of heterocyclic sulfonamide have been synthesized and shown to possess strong inhibitory properties against carbonic anhydrase (CA), a crucial enzyme for various physiological processes. These complexes have been evaluated in vitro for their inhibitory effects on human carbonic anhydrase isoenzymes hCA-I and hCA-II, displaying very powerful inhibition compared to acetazolamide, a standard CA inhibitor (Büyükkıdan et al., 2013).

Anticancer Activity

A series of N-substituted benzamides, including derivatives with thiazolyl and ethylsulfonyl groups, have been designed and synthesized for evaluation against various cancer cell lines. These compounds have shown moderate to excellent anticancer activity, with some derivatives exhibiting higher activity than the reference drug, etoposide. This suggests the potential of such compounds in the development of new anticancer therapies (Ravinaik et al., 2021).

Electrophysiological Activity

Compounds related to N-(benzo[d]thiazol-6-yl)-4-(ethylsulfonyl)benzamide have been synthesized and studied for their cardiac electrophysiological activity. These studies have identified compounds with class III electrophysiological activity, indicating potential applications in treating arrhythmias. The research highlights the importance of the imidazolyl moiety in producing class III activity, suggesting a pathway for the development of new therapeutic agents (Morgan et al., 1990).

Future Directions

Understanding the mechanism of solvent effects will help to develop new products in optoelectronics and analytical tools .

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-2-23(20,21)13-6-3-11(4-7-13)16(19)18-12-5-8-14-15(9-12)22-10-17-14/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLQRUMMWNSQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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